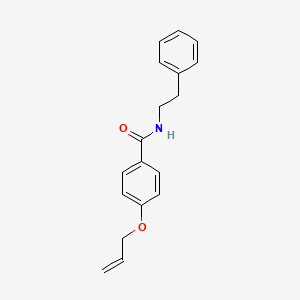![molecular formula C18H28ClNO2 B4409242 4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride
Vue d'ensemble
Description
4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride, commonly known as PBP or 4'-Methyl-α-pyrrolidinobutiophenone, is a synthetic designer drug that belongs to the class of cathinone derivatives. This compound has been identified as a potent psychostimulant and has been found to produce similar effects to other stimulant drugs such as amphetamine and cocaine. In recent years, PBP has gained significant attention in the scientific community due to its potential use in research and therapeutic applications.
Mécanisme D'action
The mechanism of action of PBP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. PBP has also been found to exhibit weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
PBP has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypic behavior. It has also been found to increase the release of dopamine in the brain, leading to feelings of euphoria and reward.
Avantages Et Limitations Des Expériences En Laboratoire
PBP has several advantages as a research tool, including its high affinity for the dopamine transporter, its ability to cross the blood-brain barrier, and its psychoactive effects. However, its use in experiments is limited by its potential for abuse and its lack of selectivity for the dopamine transporter.
Orientations Futures
There are several potential future directions for research involving PBP, including the development of more selective dopamine transporter ligands, the investigation of its effects on other neurotransmitter systems, and the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of PBP use on the brain and behavior.
Applications De Recherche Scientifique
PBP has been extensively studied for its potential use in scientific research. It has been found to exhibit a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes PBP a valuable tool in studying the role of dopamine in various physiological and pathological conditions.
Propriétés
IUPAC Name |
4-[4-(3-piperidin-1-ylpropoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-16(20)6-7-17-8-10-18(11-9-17)21-15-5-14-19-12-3-2-4-13-19;/h8-11H,2-7,12-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFCYQHHKTHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)
![2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B4409187.png)
![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)

![2-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4409205.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-phenylethanamine hydrochloride](/img/structure/B4409222.png)
![2-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409227.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4409262.png)
![4-[4-(allyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4409263.png)